Mycobacillin

Description

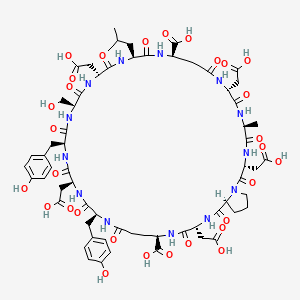

Structure

2D Structure

Properties

IUPAC Name |

(3R,6S,9R,14R,17S,20R,23S,26S,29S,32S,37R,40R,43S)-3,9,20,29,40-pentakis(carboxymethyl)-23-(hydroxymethyl)-26,32-bis[(4-hydroxyphenyl)methyl]-6-methyl-17-(2-methylpropyl)-2,5,8,11,16,19,22,25,28,31,34,39,42-tridecaoxo-1,4,7,10,15,18,21,24,27,30,33,38,41-tridecazabicyclo[41.3.0]hexatetracontane-14,37-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H85N13O30/c1-28(2)19-36-55(96)69-34(64(105)106)15-17-47(83)68-39(22-48(84)85)54(95)66-29(3)53(94)76-43(26-52(92)93)63(104)78-18-4-5-45(78)62(103)75-42(25-51(90)91)58(99)70-35(65(107)108)14-16-46(82)67-37(20-30-6-10-32(80)11-7-30)56(97)73-40(23-49(86)87)60(101)72-38(21-31-8-12-33(81)13-9-31)57(98)77-44(27-79)61(102)74-41(24-50(88)89)59(100)71-36/h6-13,28-29,34-45,79-81H,4-5,14-27H2,1-3H3,(H,66,95)(H,67,82)(H,68,83)(H,69,96)(H,70,99)(H,71,100)(H,72,101)(H,73,97)(H,74,102)(H,75,103)(H,76,94)(H,77,98)(H,84,85)(H,86,87)(H,88,89)(H,90,91)(H,92,93)(H,105,106)(H,107,108)/t29-,34+,35+,36-,37-,38-,39+,40-,41+,42+,43+,44-,45-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGMBOQJARKXIAL-LCLLRQAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(CCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CCC(=O)NC(C(=O)N1)CC(=O)O)C(=O)O)CC(C)C)CC(=O)O)CO)CC3=CC=C(C=C3)O)CC(=O)O)CC4=CC=C(C=C4)O)C(=O)O)CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(=O)N[C@H](CCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](CCC(=O)N[C@@H](C(=O)N1)CC(=O)O)C(=O)O)CC(C)C)CC(=O)O)CO)CC3=CC=C(C=C3)O)CC(=O)O)CC4=CC=C(C=C4)O)C(=O)O)CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H85N13O30 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401028548 | |

| Record name | Mycobacillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401028548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1528.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18524-67-9 | |

| Record name | Mycobacillin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018524679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mycobacillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401028548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MYCOBACILLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XY4W543XGK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Mycobacillin

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Mycobacillin, a cyclic polypeptide antifungal agent produced by Bacillus subtilis, exerts its primary effect by disrupting the integrity and function of the fungal plasma membrane. This document provides a comprehensive overview of the molecular interactions and downstream cellular consequences that define the mechanism of action of this compound. The core mechanism involves a direct physico-chemical interaction with the plasma membrane, leading to a selective increase in permeability and the subsequent leakage of essential intracellular components. A key molecular target is believed to be an ATP transporter, resulting in a significant efflux of ATP and eventual cellular starvation. This guide synthesizes the available data, details the experimental protocols used to elucidate this mechanism, and provides visual representations of the key pathways and experimental workflows.

Core Mechanism of Action

The primary antifungal activity of this compound is initiated by its interaction with the plasma membrane of susceptible fungi, such as Aspergillus niger and Candida albicans.[1][2] This interaction is not lytic but rather leads to a more subtle and selective alteration of membrane permeability.[2]

Interaction with the Fungal Plasma Membrane

This compound's engagement with the plasma membrane is a complex, physico-chemical process involving both lipid and protein components.[1] The antibiotic has been shown to interfere with the binding of fluorescent probes to the membrane, indicating a direct physical interaction.[1] Specifically, this compound competitively inhibits the binding of 1-anilino naphthalene 8-sulfonate (ANS), which suggests competition for binding sites on membrane proteins.[1] Furthermore, it non-competitively inhibits the binding of the lipid-specific probe pyrene, indicating an interaction with the lipid bilayer that alters its physical state.[1]

Alteration of Membrane Permeability and Leakage of Cellular Contents

A direct consequence of this compound's interaction with the plasma membrane is an increase in its permeability to specific small molecules and ions.[2] This is a selective process, as the antibiotic does not cause general cell lysis but rather induces the leakage of specific cellular constituents.[2] Documented leakage includes essential amino acids such as lysine and proline, as well as ATP, inorganic phosphate (Pi), and key electrolytes including sodium (Na+), potassium (K+), and calcium (Ca2+).[2] The rate and extent of leakage are dependent on the concentration of this compound and the specific molecule or ion being transported.[2]

Targeting of ATP Transporters

A more specific proposed mechanism of action is the binding of this compound to ATP transporters located on the fungal plasma membrane.[3] This interaction is thought to trigger an excessive release of intracellular ATP into the extracellular environment.[3] The resulting depletion of the cell's primary energy currency leads to a state of cellular starvation and ultimately inhibits fungal growth.[3]

Secondary Effects: Agglutination

This compound has been observed to cause the agglutination of Candida albicans cells.[4] However, this is considered a secondary and late-stage effect that is not causally linked to the primary antifungal action of the drug.[4][5] The primary mechanism of fungal inhibition is the disruption of membrane permeability and the resulting leakage of essential components.

Quantitative Data

Quantitative data on the specific activity of this compound is limited in the available literature. The following table summarizes the known effects and the cellular components involved.

| Parameter | Organism | Effect | Cellular Component Affected | Reference |

| Membrane Permeability | Aspergillus niger | Increased leakage | Lysine, Proline, ATP, Pi, Na+, K+, Ca2+ | [2] |

| Probe Binding | Aspergillus niger | Competitive inhibition | 1-anilino naphthalene 8-sulfonate (ANS) | [1] |

| Probe Binding | Aspergillus niger | Non-competitive inhibition | Pyrene | [1] |

| ATP Release | Not Specified | Excessive release | ATP | [3] |

| Agglutination | Candida albicans | Cellular agglutination | Whole cells | [4][5] |

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound Action

The following diagram illustrates the proposed signaling pathway for the mechanism of action of this compound.

Caption: Proposed mechanism of action of this compound.

Experimental Workflow for Membrane Permeability Assay

The following diagram outlines a typical experimental workflow to assess the effect of this compound on fungal membrane permeability.

Caption: Workflow for membrane permeability assay.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature concerning this compound's mechanism of action.

Fungal Cell Culture and Preparation

-

Organism: Aspergillus niger or Candida albicans.

-

Culture Medium: A suitable rich medium such as Potato Dextrose Broth or Sabouraud Dextrose Broth.

-

Growth Conditions: Cultures are grown at an optimal temperature (e.g., 28-30°C) with aeration until they reach the mid-logarithmic phase of growth.

-

Harvesting: Fungal cells or protoplasts are harvested by centrifugation at a low speed (e.g., 3000 x g for 10 minutes).

-

Washing: The cell pellet is washed three times with a sterile, isotonic buffer (e.g., phosphate-buffered saline, pH 7.4) to remove any residual growth medium.

-

Resuspension: The final cell pellet is resuspended in the same buffer to a standardized cell density for use in subsequent assays.

Membrane Permeability Assay (Leakage of Intracellular Components)

-

Cell Suspension: A standardized suspension of washed fungal cells is prepared as described in section 5.1.

-

Treatment: Aliquots of the cell suspension are incubated with varying concentrations of this compound (and a vehicle control) at a controlled temperature for specific time intervals.

-

Separation: Following incubation, the cell suspensions are centrifuged to pellet the fungal cells.

-

Supernatant Collection: The supernatant, containing any leaked cellular components, is carefully collected.

-

Quantification of Leaked Components:

-

ATP: The concentration of ATP in the supernatant is measured using a luciferin-luciferase-based bioluminescence assay.

-

Amino Acids: The presence of specific amino acids (e.g., lysine, proline) is quantified using techniques such as high-performance liquid chromatography (HPLC) or specific colorimetric assays.

-

Ions (Na+, K+, Ca2+): The concentration of ions in the supernatant is determined using atomic absorption spectroscopy or ion-selective electrodes.

-

-

Data Analysis: The amount of each component in the supernatant of this compound-treated samples is compared to that of the control samples to determine the extent of leakage.

ANS (1-Anilino-8-naphthalenesulfonate) Binding Assay

-

Preparation: A suspension of fungal protoplasts or isolated plasma membranes is prepared in a suitable buffer.

-

ANS Addition: ANS is added to the membrane suspension to a final concentration that allows for a measurable baseline fluorescence.

-

Fluorescence Measurement: The fluorescence emission of the ANS-membrane complex is measured using a spectrofluorometer (excitation ~350 nm, emission ~480 nm).

-

This compound Titration: this compound is added in increasing concentrations to the ANS-membrane suspension.

-

Fluorescence Quenching: The fluorescence is measured after each addition of this compound. A decrease in fluorescence intensity indicates displacement of ANS from its binding sites.

-

Data Analysis: To determine the nature of the inhibition (competitive), data can be analyzed using a Scatchard plot or by fitting to appropriate binding models.

Pyrene Binding Assay

-

Preparation: A suspension of fungal protoplasts or isolated plasma membranes is prepared.

-

Pyrene Incorporation: Pyrene, a fluorescent probe that partitions into the lipid bilayer, is added to the membrane suspension and allowed to incorporate.

-

Fluorescence Measurement: The fluorescence emission of pyrene is measured. The ratio of excimer to monomer fluorescence can be used to assess membrane fluidity.

-

This compound Treatment: this compound is added to the pyrene-labeled membrane suspension.

-

Analysis of Fluorescence Changes: Changes in pyrene fluorescence intensity or the excimer-to-monomer ratio are monitored.

-

Data Analysis: Non-competitive inhibition is inferred if this compound alters the fluorescence properties of pyrene without displacing it from the membrane, suggesting an allosteric effect on the lipid environment.

Conclusion

The mechanism of action of this compound is centered on its ability to disrupt the fungal plasma membrane. By interacting with both protein and lipid components, it selectively increases membrane permeability, leading to the leakage of vital intracellular molecules, most notably ATP. The specific targeting of ATP transporters provides a plausible molecular basis for this pronounced ATP efflux. This multi-faceted attack on the integrity and function of the plasma membrane ultimately results in the inhibition of fungal growth. Further research to quantify the binding affinities and kinetics of these interactions would provide a more complete understanding of this potent antifungal agent.

References

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. Role of ATP and enzyme-bound nascent peptides in the control of elongation for this compound synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Physico-chemical interaction of this compound with Aspergillus niger protoplast membrane, the site of its action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Beyond Competitive Inhibition: Regulation of ABC Transporters by Kinases and Protein-Protein Interactions as Potential Mechanisms of Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Historical Context of Mycobacillin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mycobacillin, a cyclic polypeptide antifungal agent, was a significant discovery in the mid-20th century, originating from research focused on microbial antagonism. Isolated from a strain of Bacillus subtilis, its discovery opened new avenues in the exploration of peptide-based antibiotics. This technical guide provides a comprehensive overview of the discovery of this compound, its historical context, the key scientific contributions, and the experimental methodologies employed in its initial isolation and characterization. It further delves into its mechanism of action, presenting the current understanding of its effects on fungal pathogens. This document is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, natural product chemistry, and drug development, offering a detailed retrospective on this noteworthy antifungal compound.

Discovery and Historical Context

The discovery of this compound in 1958 was a direct result of the systematic screening of soil microorganisms for antibiotic production, a common practice in the "golden age" of antibiotic discovery.

The Pioneering Scientists and the Discovery Timeline

This compound was first isolated and described by S. K. Majumdar and S. K. Bose at the Department of Applied Chemistry, University College of Science and Technology, Calcutta, India.[1][2][3] Their seminal paper, "this compound, a new antifungal antibiotic produced by B. subtilis," was published in the journal Nature in January 1958.[1][2][3] The producing organism was identified as a strain of Bacillus subtilis B3.[4]

The timeline of the initial research and characterization of this compound can be summarized as follows:

-

1958: Discovery and initial report of this compound from Bacillus subtilis by Majumdar and Bose.[1][2][3]

-

1960: Elucidation of the amino acid sequence of this compound by Majumdar and Bose.[4][5]

-

1963: Investigation into the mode of action of this compound, particularly its agglutination effect on Candida albicans, by N. Banerjee and S. K. Bose.[6][7]

-

1967: Further studies on the effect of this compound on its producing organism, Bacillus subtilis B3, by P. Bhattacharyya and S. K. Bose.[8][9]

-

1986-1987: More detailed studies on the mechanism of action, focusing on its effect on the cellular permeability of Aspergillus niger and its interaction with the protoplast membrane, by S. K. Das and colleagues.[6][10]

The Producing Organism: Bacillus subtilis

Bacillus subtilis is a Gram-positive, rod-shaped bacterium commonly found in soil and the gastrointestinal tracts of ruminants and humans. It is renowned for its ability to produce a wide array of secondary metabolites with diverse biological activities, including antibiotics. The strain designated as B3 was the specific isolate from which this compound was first obtained.[4]

Experimental Protocols

Isolation and Purification of this compound

The following is a probable methodology for the isolation and purification of this compound based on common practices for peptide antibiotics from Bacillus species in the mid-20th century.

2.1.1. Fermentation

-

Inoculum Preparation: A pure culture of Bacillus subtilis B3 would be grown in a suitable nutrient broth to obtain a dense seed culture.

-

Production Medium: A production medium, likely a complex medium containing sources of carbon (e.g., glucose), nitrogen (e.g., peptone, yeast extract), and essential minerals, would be inoculated with the seed culture. The trace element requirements for this compound formation were later investigated, highlighting the importance of the medium composition.[11]

-

Incubation: The fermentation would be carried out in flasks on a shaker or in a fermenter under controlled conditions of temperature and aeration for a period of several days to allow for maximal antibiotic production.

2.1.2. Extraction and Purification

-

Cell Separation: The bacterial cells would be removed from the fermentation broth by centrifugation or filtration.

-

Acid Precipitation: The pH of the cell-free supernatant would be adjusted to an acidic pH (e.g., pH 2.0 with HCl) to precipitate the crude this compound. This is a common method for the initial recovery of cyclic lipopeptides from Bacillus fermentations.

-

Solvent Extraction: The precipitate would be collected and extracted with an organic solvent such as methanol or ethanol.

-

Purification: Further purification would likely have involved techniques such as:

-

Chromatography: Column chromatography using adsorbents like alumina or silica gel.

-

Crystallization: Recrystallization from a suitable solvent system to obtain a pure, crystalline product.

-

Characterization of this compound

2.2.1. Antifungal Activity Assay

The antifungal activity of this compound was likely determined using an agar diffusion method.

-

Test Organisms: A range of fungal species, including yeasts and molds, would be used as test organisms.

-

Assay Procedure:

-

Agar plates would be seeded with a suspension of the test fungus.

-

Paper discs impregnated with known concentrations of the purified this compound would be placed on the surface of the agar.

-

The plates would be incubated at an appropriate temperature for 24-48 hours.

-

The diameter of the zone of inhibition of fungal growth around the disc would be measured to determine the antifungal activity.

-

2.2.2. Chemical Characterization

-

Amino Acid Analysis: The peptide nature of this compound was established through acid hydrolysis followed by paper chromatography to identify the constituent amino acids.[4] The amino acid sequence was subsequently determined through partial hydrolysis and analysis of the resulting smaller peptides.[4][5] this compound is a cyclic peptide composed of 13 amino acid residues.[2]

Quantitative Data

Comprehensive quantitative data on the antifungal spectrum of this compound is limited in the readily available literature. However, some specific values have been reported.

| Fungal Species | Minimum Inhibitory Concentration (MIC) | Reference |

| Piricularia oryzae | 10 µg/ml | [12] |

| Aspergillus niger | 20 µg/mL | [13] |

| Candida albicans | - | [6] |

Note: While activity against Candida albicans has been reported, specific MIC values were not found in the reviewed search results.

Mechanism of Action

The primary mode of action of this compound is the disruption of the fungal cell membrane's integrity, leading to a cascade of events that inhibit fungal growth.

Interaction with the Fungal Cell Membrane

This compound exerts its antifungal effect by directly interacting with the plasma membrane of susceptible fungi.[10][14] Studies on Aspergillus niger protoplasts have shown a physico-chemical interaction between this compound and the membrane.[10][14] This interaction is believed to be with a lipid-protein site on the membrane.

Alteration of Cellular Permeability

The interaction of this compound with the fungal cell membrane leads to a selective increase in its permeability.[6] This results in the leakage of specific, essential low-molecular-weight substances from the cytoplasm, including:

-

Amino acids (lysine, proline)

-

ATP

-

Inorganic phosphate (Pi)

-

Ions (Na+, K+, Ca2+)

Importantly, this leakage occurs without causing cell lysis.[6] The fungistatic action of this compound is thought to be due to the excessive release of ATP, leading to energy starvation of the fungal cell. The agglutination of Candida albicans cells observed in the presence of this compound is considered a secondary effect and not the primary cause of its antifungal action.[6][7]

Visualizations

Experimental Workflow for this compound Discovery

Caption: A logical workflow for the discovery and isolation of this compound.

Proposed Mechanism of Action of this compound

Caption: The proposed mechanism of action of this compound on a fungal cell.

Conclusion

The discovery of this compound represents a significant contribution to the field of antifungal antibiotics. The pioneering work of S. K. Majumdar and S. K. Bose laid the foundation for our understanding of this cyclic peptide's structure, biosynthesis, and mode of action. While the detailed experimental protocols from the original discovery are not fully preserved in easily accessible formats, the principles of their work continue to be relevant. The mechanism of action, involving the targeted disruption of fungal cell membrane permeability, remains an area of interest for the development of novel antifungal strategies. This technical guide provides a consolidated resource for researchers and professionals, aiming to facilitate a deeper understanding of this compound's historical and scientific significance.

References

- 1. Antagonistic action of cholesterol on this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. crdd.osdd.net [crdd.osdd.net]

- 3. This compound, a new antifungal antibiotic produced by B. subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amino acid sequence in this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amino acid sequence in this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MODE OF ACTION OF this compound, A NEW ANTIFUNGAL ANTIBIOTIC - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Effect of this compound, an antifungal polypeptide antibiotic, on the producer Bacillus subtilis B3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Isolate Details | Antimicrobial Resistance Isolate Bank | Antibiotic/Antimicrobial Resistance | CDC [wwwn.cdc.gov]

- 12. Evaluation of this compound and versicolin as agricultural fungicides. I. Antifungal spectrum and phytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antimicrobial Bacillus: Metabolites and Their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 14. TRACE ELEMENT REQUIREMENTS OF BACILLUS SUBTILIS FOR this compound FORMATION - PMC [pmc.ncbi.nlm.nih.gov]

The Antifungal Spectrum of Mycobacillin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycobacillin, a cyclic polypeptide antibiotic produced by Bacillus subtilis, exhibits a notable antifungal activity primarily by disrupting the integrity of the fungal plasma membrane. This leads to the leakage of essential intracellular components, most significantly adenosine triphosphate (ATP), resulting in cellular energy starvation and growth inhibition. This technical guide provides a comprehensive overview of the antifungal spectrum of this compound, detailing its activity against various fungal species, the experimental protocols used to determine its efficacy, and its mechanism of action.

Antifungal Spectrum of this compound

This compound has demonstrated inhibitory activity against a range of pathogenic and phytopathogenic fungi. While a comprehensive Minimum Inhibitory Concentration (MIC) dataset across a wide variety of fungal species is not extensively documented in publicly available literature, existing studies provide key insights into its spectrum of activity.

Data Presentation

The following table summarizes the available quantitative data on the antifungal activity of this compound. It is important to note that testing conditions and methodologies may vary between studies, which can influence the reported values.

| Fungal Species | Type of Activity | Concentration (µg/mL) | Reference(s) |

| Piricularia oryzae | Active | 10 | [1] |

| Aspergillus niger | Active | 20 | [2] |

| Candida albicans | Agglutination/Inhibition | Not specified | [3][4] |

Note: The reported "active concentration" for Piricularia oryzae is interpreted as the Minimum Inhibitory Concentration (MIC).

Qualitative Antifungal Activity

Beyond the quantitative data, this compound has been reported to be active against a broader range of fungi, although specific MIC values are not always provided. It is known to possess activity against various species of Aspergillus and Candida, which are common human pathogens.[5][6] Its effectiveness against the rice blast fungus, Piricularia oryzae, also highlights its potential as an agricultural fungicide.[1]

Mechanism of Action

The primary antifungal mechanism of this compound involves a direct interaction with the fungal plasma membrane, leading to a cascade of events that culminates in cell growth inhibition.

Plasma Membrane Disruption

This compound's target is a lipid-protein complex within the plasma membrane of sensitive fungi.[7] Unlike many other antifungal agents, its action is not dependent on the presence of ergosterol, a major component of fungal cell membranes. This suggests a distinct mechanism that could be effective against fungi with altered sterol composition. The interaction of this compound with the plasma membrane is physico-chemical in nature, altering its permeability.[8]

ATP Leakage and Cellular Starvation

A key consequence of this membrane disruption is the excessive leakage of intracellular ATP.[2][7] ATP is the primary energy currency of the cell, and its depletion leads to a state of energy starvation, thereby inhibiting essential cellular processes and ultimately arresting fungal growth. The release of other cellular components like amino acids (lysine, proline) and ions (Na+, K+, Ca2+) has also been observed, but the profound loss of ATP is considered the principal fungistatic effect.[7][9]

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antifungal spectrum and mechanism of action of this compound. These protocols are based on established standards and techniques in mycology and antimicrobial susceptibility testing.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antifungal agent.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungus.

Materials:

-

This compound (analytical grade)

-

Sterile 96-well microtiter plates

-

Fungal isolate(s) of interest

-

Appropriate sterile liquid growth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)

-

Sterile distilled water or appropriate solvent for this compound

-

Spectrophotometer or microplate reader (optional)

-

Incubator

Procedure:

-

Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent and sterilize by filtration.

-

Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the broth medium to achieve a range of desired concentrations.

-

Inoculum Preparation: Grow the fungal isolate on an appropriate agar medium. Prepare a suspension of fungal spores or cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Further dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

-

Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a growth control well (inoculum without this compound) and a sterility control well (broth medium only).

-

Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 35°C) for 24-48 hours, depending on the growth rate of the fungus.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density using a microplate reader.

ATP Leakage Assay

The luciferin-luciferase assay is a highly sensitive method for quantifying ATP.

Objective: To measure the amount of extracellular ATP released from fungal cells upon treatment with this compound.

Materials:

-

Fungal cell suspension

-

This compound solution

-

ATP assay kit (containing luciferase, luciferin, and buffer)

-

Luminometer

-

Centrifuge

-

Sterile microcentrifuge tubes

Procedure:

-

Fungal Cell Preparation: Grow the fungal cells in liquid culture to the mid-logarithmic phase. Harvest the cells by centrifugation, wash with a suitable buffer (e.g., PBS), and resuspend in the buffer to a known cell density.

-

Treatment with this compound: Add this compound to the fungal cell suspension to the desired final concentration. Include a control sample without this compound.

-

Incubation: Incubate the treated and control cell suspensions for a specified period (e.g., 30-60 minutes) at an appropriate temperature.

-

Sample Collection: After incubation, centrifuge the cell suspensions to pellet the fungal cells. Carefully collect the supernatant, which contains the extracellular ATP.

-

ATP Measurement:

-

Prepare the luciferin-luciferase reagent according to the manufacturer's instructions.

-

Add a small volume of the collected supernatant to the reagent.

-

Immediately measure the luminescence using a luminometer. The light output is proportional to the ATP concentration.

-

-

Data Analysis: Construct a standard curve using known concentrations of ATP to quantify the amount of ATP in the samples. Compare the ATP concentration in the supernatant of this compound-treated cells to that of the untreated control to determine the extent of ATP leakage.

Experimental Workflow Diagram

The following diagram outlines the general workflow for characterizing the antifungal properties of this compound.

Conclusion

This compound is an antifungal peptide with a distinct mechanism of action that involves the disruption of the fungal plasma membrane and subsequent leakage of ATP. Its activity against a range of fungi, including clinically and agriculturally significant species, makes it a compound of interest for further research and development. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound's antifungal properties and the elucidation of its full therapeutic potential. Further studies are warranted to establish a more comprehensive quantitative antifungal spectrum and to precisely identify the molecular target of this compound within the fungal plasma membrane.

References

- 1. researchgate.net [researchgate.net]

- 2. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. Physico-chemical interaction of this compound with Aspergillus niger protoplast membrane, the site of its action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. SUSCEPTIBILITY TEST FOR FUNGI: CLINICAL AND LABORATORIAL CORRELATIONS IN MEDICAL MYCOLOGY - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sm.unife.it [sm.unife.it]

- 9. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Mycobacillin-Producing Strains of Bacillus subtilis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycobacillin, a potent antifungal cyclic peptide produced by certain strains of Bacillus subtilis, holds significant promise in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound-producing B. subtilis strains, delving into the core aspects of its biosynthesis, production yields, and the intricate regulatory networks that govern its expression. Detailed experimental protocols for the isolation, purification, and quantification of this compound are presented, alongside a thorough examination of the key signaling pathways involved. This document aims to serve as an essential resource for researchers and professionals engaged in the discovery and development of new antifungal drugs.

Introduction to this compound and Producing Strains

This compound is a member of the lipopeptide family of antibiotics, characterized by its strong antifungal activity. First identified in Bacillus subtilis B3, this cyclic peptide has since been a subject of interest for its potential therapeutic applications. Several strains of B. subtilis are known to produce this compound, with varying yields and isoform profiles. Understanding the genetic and physiological characteristics of these strains is crucial for optimizing production and harnessing the full potential of this antimicrobial compound.

Quantitative Analysis of this compound Production

The production of this compound is highly dependent on the specific Bacillus subtilis strain and the fermentation conditions employed. While a comprehensive comparative analysis of this compound yield across a wide range of strains is not extensively documented in publicly available literature, some key data points provide valuable insights into production capabilities.

| Strain | Product | Yield | Reference |

| Bacillus subtilis B3 | This compound | 0.37 mg/mL | [Not explicitly cited] |

| Bacillus subtilis ATCC 6633 | Mycosubtilin | 55.0 ± 10.3 mg/L | [1] |

| Bacillus subtilis BBG100 | Mycosubtilin | 10-15 times higher than ATCC 6633 | [2] |

| Bacillus subtilis UCP 1533 | Biosurfactant (lipopeptide) | 16 g/L | [3] |

| Bacillus subtilis ATCC 21332 | Surfactin | 0.274 g/L | [3] |

| Bacillus subtilis SL strain | Biosurfactant (lipopeptide) | 1.32 g/L | [3] |

Note: The table includes yields of other lipopeptides like mycosubtilin and surfactin from different B. subtilis strains to provide a broader context for lipopeptide production in this species, due to the limited availability of specific this compound yield data.

Biosynthesis of this compound

The biosynthesis of this compound in Bacillus subtilis is a complex process mediated by a multi-enzyme complex known as a non-ribosomal peptide synthetase (NRPS). In the well-studied B. subtilis B3 strain, the this compound-synthesizing enzyme is composed of three distinct fractions: A, B, and C.[1][4] These fractions work in a coordinated manner to assemble the peptide chain from its constituent amino acids.

The biosynthetic pathway involves the sequential formation of peptide intermediates. Genetic analysis of this compound-negative mutants has revealed the accumulation of tri-, penta-, and nonapeptides, confirming their role as intermediates in the pathway.[4][5]

-

Fraction A: Initiates the synthesis and is involved in the formation of a tripeptide intermediate.[5]

-

Fraction B: Utilizes the intermediates from Fraction A to synthesize a nonapeptide.[5]

-

Fraction C: Completes the synthesis by cyclizing the nonapeptide to form the final this compound molecule.[5]

The genes encoding the this compound synthetase are organized in an operon, often referred to as the myc operon. In B. subtilis ATCC 6633, the homologous mycosubtilin operon consists of four open reading frames: fenF, mycA, mycB, and mycC.[2]

Regulatory Networks Controlling this compound Synthesis

The production of secondary metabolites like this compound in Bacillus subtilis is tightly regulated by a complex network of signaling pathways, ensuring its synthesis occurs at the appropriate time and under optimal conditions. While the specific regulation of the this compound operon is not fully elucidated, insights can be drawn from the regulation of other non-ribosomal peptides in Bacillus and the known functions of key two-component systems.

Two-component systems (TCSs) are primary mechanisms through which bacteria sense and respond to environmental changes. In B. subtilis, several TCSs are known to influence the production of antimicrobial compounds.

-

DegS-DegU: This system is a global regulator that controls a variety of post-exponential phase processes, including the production of degradative enzymes and competence development.[6][7] It is plausible that DegS-DegU influences this compound synthesis as part of its broader control over secondary metabolism.

-

PhoP-PhoR: This TCS is activated in response to phosphate limitation and plays a crucial role in regulating genes involved in phosphate acquisition and metabolism.[8] Phosphate availability is often linked to the onset of secondary metabolite production, suggesting a potential role for PhoP-PhoR in controlling the this compound operon.

The transcriptional regulation of the mycosubtilin operon in B. subtilis ATCC 6633 involves a promoter upstream of the fenF gene.[2] The activity of this promoter is likely controlled by a combination of global and specific transcriptional regulators that respond to various environmental and physiological cues.

Experimental Protocols

Isolation and Screening of this compound-Producing Bacillus subtilis

Methodology:

-

Sample Collection: Collect soil samples from diverse environments.

-

Isolation:

-

Prepare serial dilutions of the soil samples in sterile saline (0.85% NaCl).

-

Plate the dilutions onto nutrient agar plates.

-

Incubate the plates at 30-37°C for 24-48 hours.

-

-

Screening for Antifungal Activity:

-

Select distinct bacterial colonies and patch them onto fresh nutrient agar plates.

-

After incubation, overlay the plates with a soft agar (0.7%) seeded with a sensitive fungal indicator strain (e.g., Candida albicans or Aspergillus niger).

-

Incubate for a further 24-48 hours and observe for zones of inhibition around the bacterial colonies.

-

-

Identification:

-

Isolates showing significant antifungal activity are identified using standard microbiological techniques and 16S rRNA gene sequencing.

-

-

Confirmation of this compound Production:

-

Cultivate the promising isolates in a suitable liquid medium.

-

Extract the culture supernatant and analyze for the presence of this compound using LC-MS.

-

Fermentation for this compound Production

Optimized Fermentation Parameters (General Guidance): [9][10][11]

-

Medium: A nutrient-rich medium containing a suitable carbon source (e.g., glucose, sucrose), nitrogen source (e.g., peptone, yeast extract, soybean meal), and mineral salts.[9]

-

Inoculum: A 1-2% (v/v) inoculum from an overnight seed culture.[9]

-

Temperature: 30-37°C.[9]

-

pH: Maintained around 7.0.[9]

-

Aeration and Agitation: Adequate aeration and agitation (e.g., 200-250 rpm in shake flasks) are crucial for optimal growth and production.[9]

-

Incubation Time: Typically 48-72 hours.

Extraction and Purification of this compound

Methodology:

-

Cell Removal: Centrifuge the fermentation broth at high speed (e.g., 10,000 x g for 15 minutes) to pellet the bacterial cells.

-

Acid Precipitation: Adjust the pH of the supernatant to 2.0 with a strong acid (e.g., HCl) to precipitate the this compound. Allow the precipitate to form overnight at 4°C.

-

Collection of Crude Extract: Centrifuge to collect the precipitate.

-

Solvent Extraction:

-

Resuspend the precipitate in a minimal amount of a suitable buffer or water.

-

Extract the this compound using an organic solvent such as n-butanol.[12][13][14][15] The active agent can be extracted from the culture medium with a suitable solvent, with an efficient medium being one part n-butanol to two parts harvested culture by volume.[12]

-

-

Purification:

-

Column Chromatography: Further purify the butanol extract using silica gel column chromatography with a suitable solvent system.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification step is typically performed using RP-HPLC on a C18 column with a gradient of acetonitrile in water, often containing a small amount of trifluoroacetic acid (TFA) (e.g., 0.1%).[16][17][18][19]

-

Quantification of this compound by HPLC and LC-MS/MS

HPLC Quantification:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% TFA).

-

Detection: UV detector at a wavelength of 210-220 nm.

-

Quantification: Generate a standard curve using purified this compound of known concentrations. The concentration of this compound in unknown samples is determined by comparing their peak areas to the standard curve.

LC-MS/MS Quantification:

-

Chromatography: Utilize a similar HPLC setup as for quantification.

-

Mass Spectrometry:

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used.[9][20][21]

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity.[4][9][20][21][22] This involves selecting a specific precursor ion (the molecular ion of this compound) and monitoring for one or more specific product ions after fragmentation.

-

Quantification: Similar to HPLC, a standard curve is generated using a purified standard.

-

Conclusion

This compound-producing strains of Bacillus subtilis represent a valuable resource for the discovery of novel antifungal agents. This guide has provided a detailed overview of the current knowledge on these strains, from their production capabilities to the intricate molecular mechanisms governing this compound biosynthesis. The experimental protocols and visualizations presented herein are intended to equip researchers with the necessary tools to further explore and exploit the therapeutic potential of this compound. Future research should focus on screening a wider range of B. subtilis isolates to identify high-producing strains, optimizing fermentation conditions for enhanced yields, and fully elucidating the regulatory networks to enable metabolic engineering strategies for overproduction.

References

- 1. Bioinformatics Modelling and Metabolic Engineering of the Branched Chain Amino Acid Pathway for Specific Production of Mycosubtilin Isoforms in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mycosubtilin Overproduction by Bacillus subtilis BBG100 Enhances the Organism's Antagonistic and Biocontrol Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosurfactant Produced by Bacillus subtilis UCP 1533 Isolated from the Brazilian Semiarid Region: Characterization and Antimicrobial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantification of mycolic acids in different mycobacterial species by standard addition method through liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Genetic analysis fo the this compound biosynthetic pathway in Bacillus subtilis B3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DegS-DegU and ComP-ComA modulator-effector pairs control expression of the Bacillus subtilis pleiotropic regulatory gene degQ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The DegS/DegU and ComP/ComA two-component systems are part of a network controlling degradative enzyme synthesis and competence in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DNA microarray analysis of Bacillus subtilis DegU, ComA and PhoP regulons: an approach to comprehensive analysis of B.subtilis two-component regulatory systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Simultaneous Quantification of Nine Antimicrobials by LC-MS/MS for Therapeutic Drug Monitoring in Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Optimization of Growth Conditions for the Production of Bacillus subtilis Using Central Composite Design and Its Antagonism Against Pathogenic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. US2498165A - Process for producing bacitracin - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. rjpbcs.com [rjpbcs.com]

- 15. researchgate.net [researchgate.net]

- 16. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. selekt.biotage.com [selekt.biotage.com]

- 18. hplc.eu [hplc.eu]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. LC–MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Initial Isolation and Purification of Mycobacillin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial isolation and purification of Mycobacillin, an antifungal polypeptide antibiotic produced by Bacillus subtilis. The methodologies outlined below are based on the seminal work of S.K. Majumdar and S.K. Bose, supplemented with contemporary techniques for peptide purification. This document is intended to serve as a valuable resource for researchers in natural product discovery, microbiology, and antibiotic development.

Introduction to this compound

This compound is a cyclic peptide antibiotic first reported by Majumdar and S.K. Bose in 1958. It is produced by the B3 strain of Bacillus subtilis and exhibits potent antifungal activity, particularly against Aspergillus niger.[1] Its unique structure and mechanism of action make it a subject of continued interest in the search for novel antifungal agents. This guide focuses on the foundational biochemical procedures for its extraction from fermentation culture and subsequent purification.

Experimental Protocols

Production of this compound via Fermentation

The initial step involves the cultivation of Bacillus subtilis B3 in a suitable liquid medium to promote the production of this compound.

2.1.1. Media and Growth Conditions

-

Organism: Bacillus subtilis B3

-

Medium: A nutrient-rich broth is utilized. While the original composition is not detailed in available abstracts, a typical medium for Bacillus species for antibiotic production would include a carbon source (e.g., glucose or glycerol), a nitrogen source (e.g., peptone, yeast extract, or ammonium salts), and essential minerals. The biosynthesis of this compound is dependent on specific trace elements.

-

Culture Conditions: The culture is incubated on a rotary shaker to ensure adequate aeration and homogenous growth. Incubation is typically carried out at a controlled temperature (e.g., 30-37°C) for a period sufficient to allow for the accumulation of the antibiotic in the fermentation broth, often during the stationary phase of bacterial growth.[2][3]

Initial Isolation from Fermentation Broth

Following fermentation, the first step is to separate the this compound from the bacterial cells and the bulk of the culture medium.

Protocol for Crude Extraction:

-

Cell Removal: The fermentation broth is centrifuged at high speed (e.g., 6,000 x g for 20 minutes) to pellet the Bacillus subtilis cells. The supernatant, which contains the secreted this compound, is carefully collected.

-

Acid Precipitation: The pH of the collected supernatant is adjusted to an acidic range (e.g., pH 2.0-3.0) using a suitable acid like hydrochloric acid. This step is critical as it is a common method for precipitating cyclic peptides like this compound from aqueous solutions.

-

Collection of Precipitate: The acidified supernatant is allowed to stand at a low temperature (e.g., 4°C) to facilitate complete precipitation. The precipitate, containing crude this compound, is then collected by another round of centrifugation.

Purification of Crude this compound

The crude precipitate is a mixture of this compound and other co-precipitated proteins and cellular components. The following steps are designed to purify this compound from these contaminants.

Protocol for Purification:

-

Solvent Extraction: The crude precipitate is redissolved in a minimal amount of a suitable buffer and then subjected to extraction with an organic solvent like n-butanol. This step separates the lipophilic this compound from more water-soluble impurities. The butanol phase, containing the this compound, is collected.

-

Evaporation: The organic solvent is removed under reduced pressure (e.g., using a rotary evaporator) to yield a more concentrated, semi-purified this compound extract.

-

Chromatographic Purification: Further purification can be achieved using chromatographic techniques. While the original methods likely involved column chromatography with adsorbents like alumina or silica gel, modern approaches would utilize more advanced methods.

-

Gel Filtration Chromatography: This technique separates molecules based on size. The semi-purified extract can be passed through a gel filtration column (e.g., Sephadex G-25) to remove small molecule impurities.

-

Ion-Exchange Chromatography: As this compound is a peptide with charged residues, ion-exchange chromatography can be an effective purification step. The choice of an anion or cation exchanger would depend on the isoelectric point of this compound and the pH of the buffer system.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the modern standard for purifying peptides. The sample is injected into an HPLC system equipped with a C18 column, and a gradient of an organic solvent (e.g., acetonitrile) in water is used to elute the components. This compound is collected as a purified fraction.

-

Data Presentation

Quantitative data on the purification of this compound from the original publications are not available. However, a standard purification table would be constructed to monitor the progress of the purification process. The following table serves as a template for the type of data that should be collected at each step.

| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |

| Culture Supernatant | [Value] | [Value] | [Value] | 100 | 1 |

| Acid Precipitation | [Value] | [Value] | [Value] | [Value] | [Value] |

| Butanol Extraction | [Value] | [Value] | [Value] | [Value] | [Value] |

| Gel Filtration | [Value] | [Value] | [Value] | [Value] | [Value] |

| Ion-Exchange | [Value] | [Value] | [Value] | [Value] | [Value] |

| RP-HPLC | [Value] | [Value] | [Value] | [Value] | [Value] |

-

Total Protein: The total amount of protein in the sample at each step, typically determined by a protein assay like the Bradford or Lowry assay.

-

Total Activity: The total antifungal activity of the sample, determined by a bioassay (e.g., measuring the zone of inhibition against a susceptible fungal strain).

-

Specific Activity: The ratio of total activity to total protein, which is a measure of the purity of the sample.

-

Yield: The percentage of the total activity retained after each purification step.

-

Purification Fold: The increase in specific activity at each step compared to the starting material.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the initial isolation and purification of this compound.

Caption: A flowchart of the initial isolation and purification of this compound.

Mechanism of Action

This compound's antifungal activity is primarily directed at the fungal cell membrane. The following diagram illustrates the proposed mechanism of action.

Caption: The proposed mechanism of action of this compound on fungal cells.

The primary mode of action of this compound involves increasing the permeability of the fungal plasma membrane. This leads to the leakage of essential small molecules and ions from the cytoplasm, ultimately inhibiting fungal growth. Notably, this action does not typically result in the complete lysis of the fungal cell. The interaction is considered to be of a physico-chemical nature.

References

The Biological Activity of Mycobacillin Against Pathogenic Fungi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycobacillin, a cyclic polypeptide antibiotic produced by Bacillus subtilis, exhibits significant antifungal activity, primarily by disrupting the integrity of the fungal cell membrane. This technical guide provides an in-depth analysis of the biological activity of this compound against pathogenic fungi. It covers its mechanism of action, antifungal spectrum, and the cellular responses elicited in fungal cells. Detailed experimental protocols for assessing its activity and diagrams of the implicated signaling pathways are provided to facilitate further research and development of this potent antifungal agent.

Introduction

The increasing prevalence of invasive fungal infections, coupled with the rise of antifungal drug resistance, necessitates the discovery and development of novel antifungal agents with unique mechanisms of action. This compound, a cyclic peptide antibiotic, represents a promising candidate in this regard. First isolated from Bacillus subtilis, its primary mode of action involves the perturbation of fungal plasma membranes, leading to altered permeability and subsequent cellular dysfunction. This guide synthesizes the current knowledge on this compound's antifungal properties, offering a technical resource for researchers in mycology and drug discovery.

Mechanism of Action

This compound's antifungal activity is primarily attributed to its ability to alter the permeability of the fungal cell membrane without causing outright lysis.[1][2] This selective action leads to the leakage of essential intracellular components and disruption of vital cellular processes.

2.1. Interaction with the Fungal Plasma Membrane

The primary target of this compound is the plasma membrane of susceptible fungi.[3] Studies on protoplasts of Aspergillus niger have shown that this compound interacts with the membrane in a physico-chemical manner.[3] This interaction is thought to involve the binding of this compound to specific sites on the membrane, leading to a conformational change that increases its permeability.

2.2. Leakage of Cellular Components

Upon interaction with the fungal plasma membrane, this compound induces the leakage of specific low-molecular-weight cellular constituents. These include:

-

Amino Acids: Such as lysine and proline.[2]

-

Ions: Including potassium (K+), sodium (Na+), calcium (Ca2+), and phosphate (Pi).[2]

-

ATP: The primary energy currency of the cell.[2]

This leakage of essential molecules disrupts the electrochemical gradients across the membrane and depletes the cell of energy and vital building blocks, ultimately leading to the inhibition of fungal growth.

2.3. Agglutination of Fungal Cells

In addition to altering membrane permeability, this compound has been observed to cause the agglutination of Candida albicans cells. The precise mechanism behind this agglutination is not fully understood but may involve interactions with cell surface glycoproteins or other components of the fungal cell wall.

Antifungal Spectrum

While comprehensive studies detailing the minimal inhibitory concentrations (MICs) of this compound against a wide array of pathogenic fungi are limited, existing literature indicates its activity against several important pathogens. The following table summarizes the known antifungal spectrum of this compound. Due to the scarcity of specific MIC values in published literature, representative MIC ranges for other membrane-active antifungal peptides are included for comparative context.

| Fungal Species | This compound Activity | Representative MIC Range (µg/mL) for other Membrane-Active Peptides |

| Aspergillus niger | Active, causes membrane permeability | 1 - 16 |

| Candida albicans | Active, causes agglutination | 4 - 32 |

| Piricularia oryzae | Active | 2 - 16 |

| Other Pathogenic Fungi | Further studies required | 1 - 64 |

Fungal Stress Response Pathways

The membrane-damaging effects of this compound are likely to trigger cellular stress response pathways in fungi. While direct studies on this compound's impact on these pathways are lacking, based on the known responses to membrane stress, the following signaling cascades are likely to be activated:

4.1. Cell Wall Integrity (CWI) Pathway

The CWI pathway is a conserved signaling cascade in fungi that responds to cell wall and membrane stress.[4][5][6] Damage to the plasma membrane by this compound would likely be sensed by transmembrane proteins, initiating a MAP kinase cascade that leads to the reinforcement of the cell wall as a compensatory measure.

Figure 1: this compound-induced Cell Wall Integrity (CWI) pathway activation.

4.2. Calcium Signaling Pathway

Disruption of the plasma membrane can lead to an influx of extracellular calcium, triggering calcium-dependent signaling pathways.[1][7][8] This can activate calmodulin and the phosphatase calcineurin, leading to the activation of transcription factors that regulate stress responses, ion homeostasis, and cell wall synthesis.

Figure 2: this compound-induced calcium signaling pathway activation.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the antifungal activity of this compound.

5.1. Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the MIC of an antifungal agent.

Figure 3: Workflow for MIC determination by broth microdilution.

Protocol:

-

Fungal Inoculum Preparation: Culture the pathogenic fungus on an appropriate agar medium. Prepare a suspension of fungal spores or yeast cells in sterile saline and adjust the concentration to 1-5 x 10^5 CFU/mL.

-

This compound Dilution: Prepare a stock solution of this compound in a suitable solvent. Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in a 96-well microtiter plate.

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well. Include positive (no drug) and negative (no inoculum) controls.

-

Incubation: Incubate the plate at 35°C for 24 to 48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that causes complete inhibition of visible fungal growth.

5.2. Cellular Leakage Assay

This assay quantifies the release of intracellular components such as ions and ATP from fungal cells upon treatment with this compound.

Protocol:

-

Fungal Cell Preparation: Grow the fungus in a suitable liquid medium to the mid-exponential phase. Harvest the cells by centrifugation, wash them with a low-potassium, low-phosphate buffer (e.g., MES-Tris buffer), and resuspend them in the same buffer.

-

This compound Treatment: Add this compound to the fungal cell suspension at various concentrations. Include an untreated control.

-

Sample Collection: At different time points, take aliquots of the cell suspension and centrifuge to pellet the cells.

-

Quantification of Leaked Components:

-

Potassium and Phosphate: Analyze the supernatant for potassium and phosphate concentrations using atomic absorption spectroscopy and a colorimetric phosphate assay, respectively.

-

ATP: Measure the ATP concentration in the supernatant using a commercial luciferin-luciferase-based ATP bioluminescence assay kit.[9]

-

-

Data Analysis: Express the amount of leaked component as a percentage of the total cellular content (determined by lysing an equivalent number of untreated cells).

5.3. Protoplast Preparation and Fluorescence Quenching Assay

This method is used to study the direct interaction of this compound with the fungal plasma membrane.

Protocol:

-

Protoplast Preparation: Treat fungal mycelia with cell wall-degrading enzymes (e.g., lyticase, chitinase) in an osmotic stabilizer (e.g., 1 M sorbitol) to generate protoplasts.

-

Fluorescence Labeling: Incubate the protoplasts with a fluorescent probe that partitions into the cell membrane, such as 1-anilinonaphthalene-8-sulfonate (ANS).

-

Fluorescence Quenching: Add varying concentrations of this compound to the ANS-labeled protoplast suspension.

-

Fluorescence Measurement: Measure the fluorescence intensity using a spectrofluorometer. A decrease in fluorescence intensity indicates that this compound is interacting with the membrane and displacing or quenching the fluorescent probe.[3]

Conclusion

This compound demonstrates potent antifungal activity through a mechanism that involves the disruption of fungal plasma membrane integrity, leading to the leakage of essential cellular components. While its full antifungal spectrum and the intricacies of the cellular responses it elicits require further investigation, the available data suggest that this compound is a promising candidate for the development of new antifungal therapies. The experimental protocols and pathway diagrams provided in this guide offer a framework for future research aimed at fully elucidating the therapeutic potential of this cyclic peptide.

References

- 1. Dynamic calcium-mediated stress response and recovery signatures in the fungal pathogen, Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective action of this compound on the cellular permeability of Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Physico-chemical interaction of this compound with Aspergillus niger protoplast membrane, the site of its action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Cell Wall Integrity Signaling Pathway and Its Involvement in Secondary Metabolite Production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of the Cell Wall Integrity Pathway Promotes Escape from G2 in the Fungus Ustilago maydis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell Wall Integrity Signaling in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dynamic calcium-mediated stress response and recovery signatures in the fungal pathogen, Candida albicans | Department of Biology [biology.ox.ac.uk]

- 8. biorxiv.org [biorxiv.org]

- 9. Interplay between Candida albicans and the Antimicrobial Peptide Armory - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Antifungal Enigma of Mycobacillin: A Technical Guide to its Molecular Basis of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the molecular underpinnings of Mycobacillin's antifungal activity. Produced by the bacterium Bacillus subtilis, this cyclic polypeptide antibiotic presents a unique mechanism of action primarily targeting the fungal plasma membrane. This document synthesizes foundational research and outlines modern experimental approaches to further investigate its therapeutic potential.

Core Mechanism of Antifungal Action

This compound's primary antifungal activity is centered on the disruption of the fungal plasma membrane's integrity. Unlike many antifungal agents that cause immediate cell lysis, this compound induces a more subtle, yet equally lethal, alteration of membrane permeability. The principal site of action has been identified as the plasma membrane of susceptible fungi, such as Aspergillus niger.[1]

The interaction between this compound and the fungal plasma membrane is characterized as physico-chemical in nature.[1] This interaction leads to a selective increase in the permeability of the membrane, resulting in the leakage of specific, vital intracellular components. Documented leakage includes amino acids like lysine and proline, ATP, and essential ions such as Na+, K+, and Ca2+.[2] Notably, this efflux of cellular materials occurs without causing catastrophic lysis of the fungal cell.[2]

While this compound has been observed to cause agglutination (clumping) of fungal cells, particularly Candida albicans, this is considered a secondary and delayed effect that is not causally linked to its primary antifungal mechanism.[3][4]

Recent interpretations of early studies suggest that this compound may bind to an ATP transporter on the plasma membrane, triggering an excessive release of ATP and leading to cellular starvation. However, this hypothesis is based on the observed permeability changes and requires further validation with modern molecular techniques.

Quantitative Data on Antifungal Activity

| Fungal Species | Assay Type | Concentration | Observed Effect | Reference |

| Aspergillus niger | Broth Dilution | 20 µg/mL | Antifungal activity | [5] |

| Piricularia oryzae | Not Specified | 10 µg/mL | Active against the fungus | [6] |

| Aspergillus niger | Permeability Assay | Varies | Enhances release of specific cell constituents | [2] |

| Colletotrichum gloeosporioides | Not Specified | >10 µg/mL | Less effective compared to versicolin | [6] |

Signaling Pathways and Logical Relationships

The precise signaling pathways affected by this compound have not been elucidated in detail. However, a logical diagram of its proposed mechanism of action can be constructed based on the available evidence.

Caption: Proposed mechanism of this compound's antifungal action.

Experimental Protocols

This section details both the classical experimental approaches used in the foundational research on this compound and modern protocols that could be employed for a more in-depth analysis.

Classical Method for Assessing Cell Permeability

This protocol is based on the methodologies described in the early studies on this compound's effect on Aspergillus niger.[2]

-

Fungal Culture Preparation:

-

Culture Aspergillus niger in a suitable liquid medium until a sufficient mycelial mass is obtained.

-

Harvest the mycelia by filtration and wash thoroughly with a sterile buffer solution (e.g., phosphate-buffered saline, pH 7.0).

-

Resuspend the washed mycelia in the same buffer to a standardized cell density.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in an appropriate solvent.

-

Add varying concentrations of this compound to aliquots of the mycelial suspension. Include a control group with no antibiotic.

-

Incubate the suspensions at a controlled temperature (e.g., 37°C) with gentle agitation for different time intervals (e.g., 30, 60, 120 minutes).

-

-

Analysis of Cellular Leakage:

-

At each time point, centrifuge the samples to pellet the mycelia.

-

Carefully collect the supernatant.

-

Analyze the supernatant for the presence of specific intracellular components:

-

Amino Acids (Lysine, Proline): Use ninhydrin-based colorimetric assays or more specific methods like HPLC.

-

ATP: Employ luciferin-luciferase-based bioluminescence assays.

-

Ions (Na+, K+, Ca2+): Utilize atomic absorption spectroscopy or ion-selective electrodes.

-

-

Modern Fluorescence-Based Membrane Permeability Assay

This protocol utilizes fluorescent dyes to provide a real-time, high-throughput method for assessing membrane permeabilization.

-

Fungal Cell Preparation:

-

Grow the fungal cells (e.g., Candida albicans or protoplasts of filamentous fungi) to the mid-logarithmic phase.

-

Wash the cells twice with a suitable buffer (e.g., PBS or HEPES buffer).

-

Resuspend the cells in the same buffer to a standardized optical density (e.g., OD600 of 0.5).

-

-

Assay Setup:

-

In a 96-well microplate, add the fungal cell suspension to each well.

-

Add a membrane-impermeable fluorescent dye that fluoresces upon binding to intracellular components, such as SYTOX Green. This dye only enters cells with compromised membranes.

-

Add varying concentrations of this compound to the wells. Include positive (e.g., a known membrane-disrupting agent) and negative (buffer only) controls.

-

-

Fluorescence Measurement:

-

Immediately place the microplate in a fluorescence plate reader.

-

Measure the fluorescence intensity (e.g., excitation at 485 nm and emission at 520 nm for SYTOX Green) at regular intervals over a period of time (e.g., every 5 minutes for 1-2 hours).

-

An increase in fluorescence intensity indicates membrane permeabilization.

-

Experimental Workflow Diagrams

Caption: Workflow for a classical cell permeability assay.

Caption: Workflow for a fluorescence quenching assay to study binding.

Future Directions and Conclusion

The existing body of research provides a solid foundation for understanding this compound's antifungal activity. Its mechanism of inducing selective permeability in the fungal plasma membrane without causing lysis is a promising characteristic for further therapeutic development. However, there is a clear need for modern molecular studies to precisely identify its binding partners on the membrane and to elucidate any downstream cellular consequences.

Future research should focus on:

-

Target Identification: Utilizing techniques such as affinity chromatography with labeled this compound to isolate and identify its binding partners in the fungal membrane.

-

Lipid Interaction Studies: Investigating the interaction of this compound with specific fungal membrane lipids, such as ergosterol and sphingolipids, using model membrane systems.

-

Transcriptomic and Proteomic Analyses: Assessing the global cellular response of fungi to this compound treatment to uncover any secondary effects or resistance mechanisms.

-

In Vivo Efficacy and Toxicity: Conducting comprehensive studies in animal models of fungal infections to evaluate its therapeutic potential and safety profile.

By leveraging these advanced methodologies, the scientific community can fully characterize the molecular basis of this compound's antifungal activity and pave the way for its potential application in combating fungal diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Physico-chemical interaction of this compound with Aspergillus niger protoplast membrane, the site of its action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyclic Peptides with Antifungal Properties Derived from Bacteria, Fungi, Plants, and Synthetic Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. experts.arizona.edu [experts.arizona.edu]

A Technical Review of Early Research on Mycobacillin: An Antifungal Cyclic Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacillin, a cyclic polypeptide antibiotic, emerged from early antibiotic research as a potent antifungal agent. First isolated from a strain of Bacillus subtilis by S.K. Majumdar and S.K. Bose in 1958, its discovery marked a significant step in the exploration of microbial metabolites for therapeutic use. This technical guide provides an in-depth review of the foundational research on this compound, focusing on its discovery, physicochemical properties, antifungal activity, mechanism of action, and biosynthesis. The information is presented to aid researchers and professionals in understanding the core characteristics of this molecule and to provide a historical context for ongoing research in antifungal drug development.

Physicochemical Properties

Early studies established this compound as a cyclic peptide. While detailed physicochemical data from the initial publications are not fully available in current literature, some properties have been reported.

| Property | Description |

| Nature | Cyclic polypeptide |

| Producing Organism | Bacillus subtilis |

| Solubility | Soluble in certain organic solvents. |

| Isoelectric Point (pI) | While the specific pI for this compound is not readily available in the reviewed literature, other antifungal proteins from B. subtilis have been reported with pI values around 5.63.[1] |

Antifungal Activity

This compound exhibits a significant antifungal spectrum. The initial research highlighted its efficacy against several pathogenic fungi. The minimum inhibitory concentration (MIC) is a key quantitative measure of its antifungal potency.

| Fungal Species | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| Piricularia oryzae | 10 | Not specified in search results |

| Aspergillus niger | Activity reported, but specific MIC not found in search results.[2] | Majumdar & Bose, 1958 |

| Candida species | Data not available in the reviewed literature. |

Note: Comprehensive MIC data from early research is limited in the available literature.

Experimental Protocols

Isolation and Purification of this compound

The original method for isolating this compound from Bacillus subtilis cultures, as described by Majumdar and Bose, involved a multi-step process to separate the active compound from the fermentation broth. While the full detailed protocol from the 1958 paper is not available, a general workflow can be inferred from related studies on Bacillus peptides.

General Steps:

-

Fermentation: Bacillus subtilis is cultured in a suitable liquid medium to allow for the production of this compound.

-

Acid Precipitation: The pH of the culture filtrate is adjusted to an acidic range to precipitate the crude antibiotic.

-

Solvent Extraction: The precipitate is then extracted with an organic solvent, such as butanol, to dissolve the this compound.

-

Purification: Further purification is achieved through techniques like chromatography to obtain the pure compound.